molecular formula C15H16N6 B15117524 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(pyridin-3-yl)methyl]pyrimidin-4-amine

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(pyridin-3-yl)methyl]pyrimidin-4-amine

Cat. No.: B15117524
M. Wt: 280.33 g/mol
InChI Key: BXXRHLMLSMYYRL-UHFFFAOYSA-N
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Description

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(pyridin-3-yl)methyl]pyrimidin-4-amine is a heterocyclic compound that features a pyrazole ring, a pyridine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(pyridin-3-yl)methyl]pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is often synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Coupling Reactions: The final step involves coupling the pyrazole and pyrimidine rings with the pyridine moiety. This can be achieved through various coupling reactions, such as Suzuki or Stille coupling, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the pyridine ring using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrimidine ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring may yield pyrazole N-oxides, while reduction of the pyridine ring may yield dihydropyridine derivatives.

Scientific Research Applications

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(pyridin-3-yl)methyl]pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Biological Studies: It is used in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(pyridin-3-yl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease progression. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(pyridin-2-yl)methyl]pyrimidin-4-amine
  • 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine
  • 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(quinolin-3-yl)methyl]pyrimidin-4-amine

Uniqueness

The uniqueness of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(pyridin-3-yl)methyl]pyrimidin-4-amine lies in its specific substitution pattern and the combination of the pyrazole, pyridine, and pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H16N6

Molecular Weight

280.33 g/mol

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-N-(pyridin-3-ylmethyl)pyrimidin-4-amine

InChI

InChI=1S/C15H16N6/c1-11-6-12(2)21(20-11)15-7-14(18-10-19-15)17-9-13-4-3-5-16-8-13/h3-8,10H,9H2,1-2H3,(H,17,18,19)

InChI Key

BXXRHLMLSMYYRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC=NC(=C2)NCC3=CN=CC=C3)C

Origin of Product

United States

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